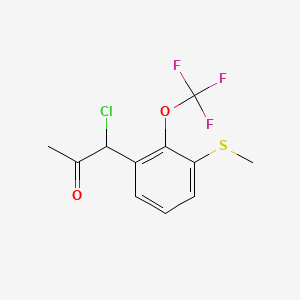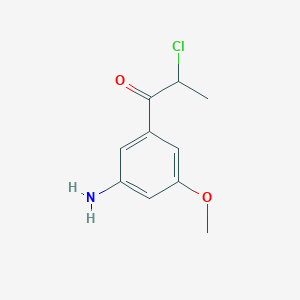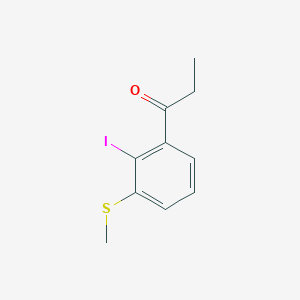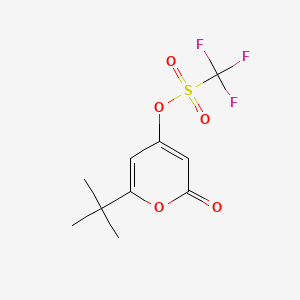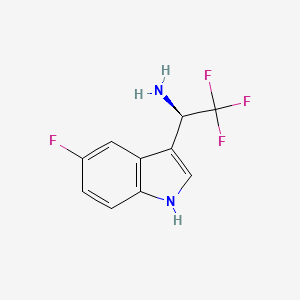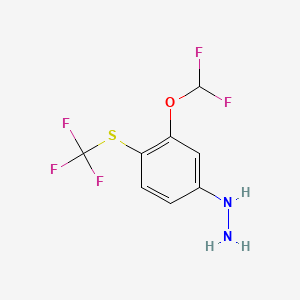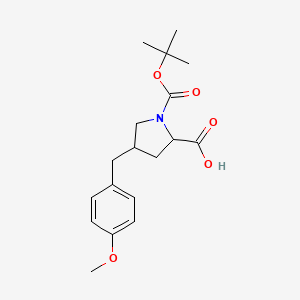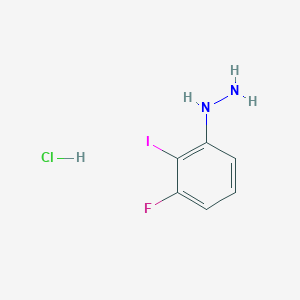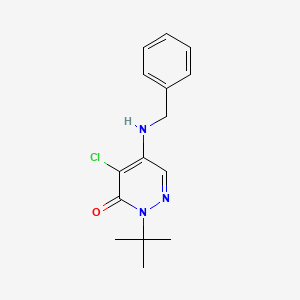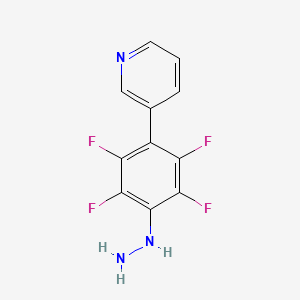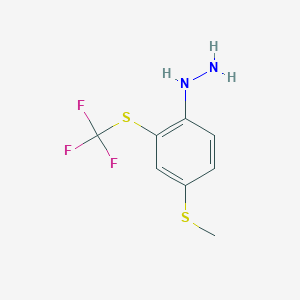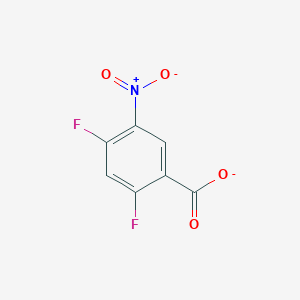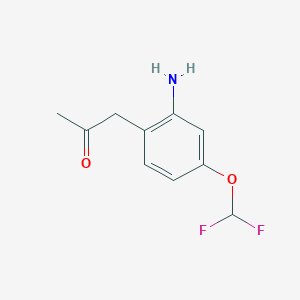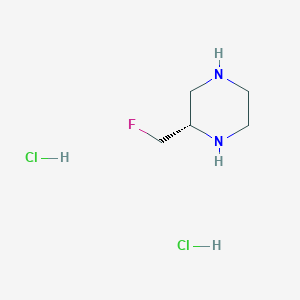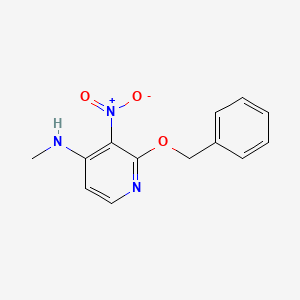
2-(benzyloxy)-N-methyl-3-nitropyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyloxy)-N-methyl-3-nitropyridin-4-amine is an organic compound that belongs to the class of aminopyridines and derivatives. This compound is characterized by the presence of a benzyloxy group attached to the pyridine ring, along with a nitro group and a methylated amine group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyloxy)-N-methyl-3-nitropyridin-4-amine typically involves the following steps:
Benzyloxylation: The benzyloxy group is introduced via a reaction with benzyl bromide in the presence of a base such as sodium hydride.
N-Methylation: The methylation of the amine group is carried out using methyl iodide or methyl triflate.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, benzyloxylation, and methylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzyloxy)-N-methyl-3-nitropyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as zinc or tin in dilute mineral acid.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the pyridine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Zinc or tin in dilute mineral acid, sodium sulfide in ammonium hydroxide solution.
Substitution: Reagents such as bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted pyridines, amines, and other derivatives depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(Benzyloxy)-N-methyl-3-nitropyridin-4-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(benzyloxy)-N-methyl-3-nitropyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Benzyloxy-1-methylpyridinium triflate: Similar in structure but used primarily as a reagent for the synthesis of benzyl ethers and esters.
3-(Benzyloxy)pyridin-2-amine: Shares the benzyloxy group but differs in the position of the amine group.
Uniqueness
2-(Benzyloxy)-N-methyl-3-nitropyridin-4-amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H13N3O3 |
|---|---|
Peso molecular |
259.26 g/mol |
Nombre IUPAC |
N-methyl-3-nitro-2-phenylmethoxypyridin-4-amine |
InChI |
InChI=1S/C13H13N3O3/c1-14-11-7-8-15-13(12(11)16(17)18)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,14,15) |
Clave InChI |
SANHVLZOTOGLAV-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C(=NC=C1)OCC2=CC=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


